Korormicin
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Overview
Description
Korormicin is a natural product found in Pseudoalteromonas with data available.
Scientific Research Applications
Discovery and Isolation
Korormicin was isolated from the marine bacterium, Pseudoalteromonas sp. F-420, and is known for its specific inhibitory activity against marine Gram-negative bacteria, with no effect on terrestrial microorganisms (Yoshikawa et al., 1997).
Antibacterial Mechanism
Korormicin targets a unique respiratory enzyme found only in prokaryotes, the Na+-pumping NADH:quinone oxidoreductase (Na+-NQR), making it a potent and specific inhibitor. This action is crucial for the survival of many Gram-negative human pathogens, including Vibrio cholerae and Pseudomonas aeruginosa. Korormicin binding to Na+-NQR results in the formation of reactive oxygen species, contributing to its bactericidal effect (Maynard et al., 2019).
Structural Analysis
The absolute configuration of korormicin was determined through a combination of methods, leading to successful total synthesis. This is pivotal for understanding its molecular interactions and potential modifications for enhanced efficacy (Uehara et al., 1999).
Resistance Mechanisms
Investigations into korormicin insensitivity revealed that a single point mutation in the NqrB subunit of the Na+-translocating NADH-quinone reductase in Vibrio alginolyticus can lead to significant resistance, highlighting the molecular specificity of korormicin's mode of action (Hayashi et al., 2002).
Derivatives and Modified Compounds
Research into korormicin derivatives isolated from the same bacterium showed variations in antibacterial activity, suggesting potential for developing new antibiotics or modifying korormicin for broader applications (Yoshikawa et al., 2003).
properties
Product Name |
Korormicin |
---|---|
Molecular Formula |
C25H39NO5 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide |
InChI |
InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11- |
InChI Key |
OXOAWIMFJLEQMT-MBGGJNPXSA-N |
Isomeric SMILES |
CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O |
Canonical SMILES |
CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O |
synonyms |
korormicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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